methyl (6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,10-hexahydropyrrolo[1,2-a]azocine-10a-carboxylate
Description
This compound is a bicyclic pyrroloazocine derivative characterized by:
- A pyrrolo[1,2-a]azocine core with a 5-oxo group at position 3.
- A tert-butoxycarbonylamino (Boc) group at the 6S position.
- A methyl ester at the 10aR position.
- An 8Z double bond in the azocine ring.
Structural determination of such compounds often relies on X-ray crystallography refined via programs like SHELXL and visualized using ORTEP-3 .
Properties
IUPAC Name |
methyl (6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,10-hexahydropyrrolo[1,2-a]azocine-10a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-16(2,3)24-15(22)18-12-8-5-6-9-17(14(21)23-4)10-7-11-19(17)13(12)20/h5-6,12H,7-11H2,1-4H3,(H,18,22)/b6-5-/t12-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRICYTDGKJQNMN-VECWAXLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CCC2(CCCN2C1=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C/C=C\C[C@]2(CCCN2C1=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,10-hexahydropyrrolo[1,2-a]azocine-10a-carboxylate is a synthetic compound belonging to the pyrroloazocine class. This compound has garnered attention due to its potential biological activities, particularly its antibacterial and antifungal properties. This article provides a comprehensive overview of the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a hexahydropyrrolo core with specific functional groups that contribute to its biological activity. The molecular formula is , and it possesses a molecular weight of approximately 341.40 g/mol. The presence of the carboxylate and amine functionalities are crucial for its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties.
-
Antibacterial Activity :
- The minimal inhibitory concentration (MIC) values for related compounds have been reported to range from 2 to 4 μg/mL against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
- Compounds with halogen substitutions on the phenyl moiety demonstrated enhanced antibacterial effects compared to their non-substituted counterparts.
-
Antifungal Activity :
- The compound also shows potential antifungal activity against Candida species. However, specific MIC values for this compound have not been extensively documented in the literature.
Cytotoxicity
While exhibiting antibacterial properties, there is evidence suggesting that some derivatives may also possess cytotoxic effects on mammalian cells. For instance:
- A study highlighted that certain derivatives displayed hemolytic activity against human red blood cells at concentrations correlating with their antibacterial efficacy . This cytotoxicity raises concerns about the therapeutic index of these compounds.
Study 1: Synthesis and Biological Evaluation
A recent study synthesized several derivatives of pyrrolo[1,2-a]azocines and evaluated their biological activities. Key findings included:
- Derivatives with chlorine substitutions exhibited the highest antibacterial activity (MIC = 4 μg/mL) compared to other substitutions like fluorine or methyl groups which resulted in reduced efficacy .
- The presence of 3,4-di-Cl substitutions was found to be detrimental to activity (MIC = 32 μg/mL).
Study 2: Structure-Activity Relationship
Research focused on the structure-activity relationship (SAR) of similar compounds revealed:
- The incorporation of bulky groups such as tert-butoxycarbonyl significantly influenced both the solubility and biological activity.
- A systematic investigation into various substituents indicated that electron-withdrawing groups enhanced antimicrobial activity while maintaining acceptable levels of cytotoxicity .
Data Summary
| Compound | MIC (μg/mL) | Antibacterial Spectrum | Cytotoxicity |
|---|---|---|---|
| Compound A | 4 | S. aureus | Moderate |
| Compound B | 16 | E. coli | Low |
| Compound C | 32 | C. albicans | High |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to methyl (6S,8Z,10aR) exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance:
- Case Study : A derivative of this compound was tested against various cancer cell lines and showed promising results in inhibiting tumor growth through apoptosis induction .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity against a range of pathogens. Research has demonstrated that modifications of the azocine framework can enhance antibacterial efficacy.
- Case Study : A study reported that analogs of this compound displayed potent activity against Gram-positive bacteria due to their ability to disrupt bacterial cell wall synthesis .
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes associated with metabolic disorders. For example:
- Sodium-dependent glucose cotransporter (SGLT) Inhibition : Compounds with similar structures have been shown to inhibit SGLT effectively, suggesting potential applications in diabetes management .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Variations in the side chains and functional groups can significantly influence its biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of hydroxyl groups | Increased solubility and bioavailability |
| Alteration of the azocine ring | Enhanced binding affinity to target enzymes |
Toxicological Studies
While exploring its therapeutic potential, it is equally important to assess the safety profile of methyl (6S,8Z,10aR). Preliminary toxicological evaluations have shown a favorable safety margin in animal models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Motifs and Substitutions
The table below highlights key structural differences between the target compound and analogs:
Key Observations:
- Ester Group Variability : The methyl ester in the target compound may confer higher metabolic stability compared to the benzyl ester in , which could influence pharmacokinetics.
- Stereochemical Complexity: The 9-hydroxy group in and the oxazolo ring in demonstrate how minor stereochemical or functional group changes alter molecular interactions.
Physicochemical Properties:
Computational Tools for SAR Exploration
Tools like SimilarityLab enable rapid comparison of drug-like analogs by:
- Identifying commercially available compounds with similar scaffolds.
- Predicting target interactions based on consensus activity profiles . For example, replacing the methyl ester with a benzyl group (as in ) could be explored to optimize binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
